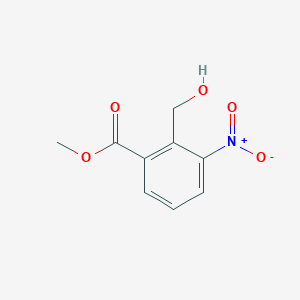

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol

Descripción general

Descripción

“4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol” is a chemical compound that is also known as fispemifene . It is a novel selective estrogen receptor modulator (SERM) that has been tested for its anti-inflammatory and antiestrogenic action .

Molecular Structure Analysis

The molecular structure of “4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol” is characterized by a phenol group attached to a 1,2-diphenylbut-1-en-1-yl group with a chlorine atom .Chemical Reactions Analysis

The compound has been tested for its anti-inflammatory and antiestrogenic action, indicating that it may undergo reactions with estrogen receptors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.4 . Further physical and chemical properties could not be retrieved from the available sources.Aplicaciones Científicas De Investigación

Selective Estrogen Receptor Modulators (SERMs)

This compound is used in the preparation of selective estrogen receptor modulators (SERMs) . SERMs are a novel group of tissue-specific estrogens that can be used in women for the treatment of climacteric symptoms, osteoporosis, Alzheimer’s disease, and cardiovascular diseases without the carcinogenic risk .

Organic Chemistry

In the field of organic chemistry, this compound is used as an intermediate in the synthesis of other complex molecules . It’s a key component in the preparation of 2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethoxy}ethanol and its isomers .

Pharmaceutical Industry

The pharmaceutical industry uses this compound in the development of new drugs . Its unique structure makes it a valuable asset in the creation of drugs with specific properties .

Cancer Research

This compound is used in cancer research, particularly in the study of breast and uterine cancers . As a selective estrogen receptor modulator, it has the potential to provide the benefits of estrogens without the carcinogenic risks .

Alzheimer’s Disease Research

In Alzheimer’s disease research, this compound is used due to its potential benefits in the prevention of the disease . Estrogens have been shown to be beneficial in the prevention of Alzheimer’s disease .

Cardiovascular Disease Research

This compound is also used in cardiovascular disease research . Estrogens have been shown to lower LDL-cholesterol values, thus preventing cardiovascular diseases .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPJJMOFPSHKFE-QURGRASLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)